Cas no 2356727-89-2 (6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide)
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide
- 2356727-89-2
- EN300-27733557
- 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonami de
- 3-Pyridinesulfonamide, 6-methoxy-2-(trifluoromethyl)-
- 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide
-
- MDL: MFCD34595277
- Inchi: 1S/C7H7F3N2O3S/c1-15-5-3-2-4(16(11,13)14)6(12-5)7(8,9)10/h2-3H,1H3,(H2,11,13,14)
- InChI Key: JSHXSXAAOLOSIZ-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(N=C1C(F)(F)F)OC)(N)(=O)=O
Computed Properties
- Exact Mass: 256.01294775g/mol
- Monoisotopic Mass: 256.01294775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 90.7Ų
Experimental Properties
- Density: 1.514±0.06 g/cm3(Predicted)
- Boiling Point: 348.9±52.0 °C(Predicted)
- pka: 9.09±0.60(Predicted)
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27733557-0.05g |
6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide |
2356727-89-2 | 95.0% | 0.05g |
$285.0 | 2025-03-19 | |
| Enamine | EN300-27733557-0.1g |
6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide |
2356727-89-2 | 95.0% | 0.1g |
$426.0 | 2025-03-19 | |
| Enamine | EN300-27733557-0.25g |
6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide |
2356727-89-2 | 95.0% | 0.25g |
$607.0 | 2025-03-19 | |
| Enamine | EN300-27733557-0.5g |
6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide |
2356727-89-2 | 95.0% | 0.5g |
$959.0 | 2025-03-19 | |
| Enamine | EN300-27733557-1.0g |
6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide |
2356727-89-2 | 95.0% | 1.0g |
$1229.0 | 2025-03-19 | |
| Enamine | EN300-27733557-2.5g |
6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide |
2356727-89-2 | 95.0% | 2.5g |
$2408.0 | 2025-03-19 | |
| Enamine | EN300-27733557-5.0g |
6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide |
2356727-89-2 | 95.0% | 5.0g |
$3562.0 | 2025-03-19 | |
| Enamine | EN300-27733557-10.0g |
6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide |
2356727-89-2 | 95.0% | 10.0g |
$5283.0 | 2025-03-19 | |
| Enamine | EN300-27733557-1g |
6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide |
2356727-89-2 | 95% | 1g |
$1229.0 | 2023-09-10 | |
| Enamine | EN300-27733557-5g |
6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide |
2356727-89-2 | 95% | 5g |
$3562.0 | 2023-09-10 |
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide: A Comprehensive Overview
The compound with CAS No. 2356727-89-2, known as 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential applications. This compound belongs to the class of sulfonamides, which are widely studied for their roles in drug development, agrochemicals, and materials science. The 6-Methoxy and trifluoromethyl substituents on the pyridine ring contribute to its distinctive electronic and steric properties, making it a valuable molecule for further exploration.
Recent studies have highlighted the importance of sulfonamide derivatives in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutic agents. The 6-methoxy group introduces electron-donating effects, while the trifluoromethyl group imparts electron-withdrawing characteristics, creating a balance that can enhance bioavailability and target specificity. These properties make 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide a promising candidate for drug discovery programs targeting various diseases, including cancer and inflammatory conditions.
In terms of synthesis, researchers have developed efficient routes to prepare this compound using modular approaches. The incorporation of the methoxy group and trifluoromethyl group is typically achieved through nucleophilic aromatic substitution or coupling reactions, depending on the starting materials. These methods not only ensure high yields but also allow for fine-tuning of the molecule's properties by varying substituents on the pyridine ring.
One of the most exciting developments involving this compound is its application in agrochemicals. The pyridine ring structure is known for its ability to interact with biological targets such as enzymes and receptors, making it ideal for designing pesticides and herbicides. Recent research has demonstrated that 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide exhibits potent activity against plant pathogens, suggesting its potential as a new generation of agricultural chemicals with reduced environmental impact.
Beyond its chemical applications, this compound has also been explored for its role in materials science. The combination of electron-donating and electron-withdrawing groups on the pyridine ring makes it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Preliminary studies indicate that this compound could enhance the efficiency of these devices by improving charge transport properties.
In terms of safety and toxicity, recent toxicological studies have shown that 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide exhibits low acute toxicity in experimental models. However, further long-term studies are required to fully assess its safety profile for human use. Regulatory agencies have expressed interest in this compound due to its potential benefits, but rigorous testing is necessary before it can be approved for widespread applications.
Looking ahead, collaborative efforts between academic institutions and industry partners are expected to accelerate the development of this compound into marketable products. Its versatility across multiple fields—pharmaceuticals, agrochemicals, and materials science—positions it as a key molecule for future innovations. As research continues to uncover new applications and optimize its properties, 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide is poised to make significant contributions to various industries.
2356727-89-2 (6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)